(+)-5-trans Cloprostenol
描述
Structure
2D Structure
属性
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGGHXVGBSZVMZ-BDFMIYKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57968-81-7, 72029-43-7 | |
| Record name | [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-(5E)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Purity and Enantiomeric Selectivity
Enantiomeric Forms of Cloprostenol (B1669231): D- and L-Isomers
Cloprostenol exists as two optically active isomers: dextrorotatory (D-cloprostenol) and levorotatory (L-cloprostenol) researchgate.netgoogle.com. The chemically synthesized form of cloprostenol is typically a racemic mixture containing approximately equal proportions of the D- and L-enantiomers google.comnih.gov. D-Cloprostenol is also referred to as (+)-cloprostenol, while L-cloprostenol is the (-)-cloprostenol enantiomer caymanchem.com.
Biological Activity and Enantiomeric Specificity
Research has shown that the biological activity of cloprostenol, particularly its luteolytic effect, resides primarily in the D-enantiomer google.com. D-Cloprostenol is the optically active enantiomer responsible for the majority of the luteolytic activity observed in racemic cloprostenol . Studies have indicated that D-cloprostenol is significantly more potent than the racemic mixture researchgate.netagilis.nz. For instance, D-cloprostenol has been reported to be approximately 10 times more potent than DL-cloprostenol researchgate.net. One source indicates a biological activity 3.5 times higher for the dextrorotatory isomer compared to the D-L form agilis.nzeuropa.eu.
The difference in activity is linked to the stereospecific binding of cloprostenol to prostaglandin (B15479496) F2α receptors (FP receptors) caymanchem.comresearchgate.net. Ovarian receptors, for example, have a considerably higher affinity for D-cloprostenol than for the racemic form agilis.nzagilis.nz. Similarly, uterine receptors show a higher affinity for D-cloprostenol compared to DL-cloprostenol agilis.nzagilis.nz.
Conversely, the L-enantiomer of cloprostenol has been shown to have little to no luteolytic effect google.comagilis.nz. Some findings even suggest that L-cloprostenol might be indifferent to or potentially stimulate corpus luteum function under certain conditions, which could make its activity antagonistic to that of D-cloprostenol google.com. The levorotatory isomer may also create a steric impediment at receptors, hindering the action of the dextrorotatory isomer agilis.nzagilis.nz.
Data illustrating the difference in potency between DL-Cloprostenol and D-Cloprostenol in inducing luteolysis can be summarized as follows:
| Compound | Approximate Dose for Luteolysis in Cows | Relative Potency (vs. DL-Cloprostenol) |
| DL-Cloprostenol | 500 µg google.com | 1x |
| D-Cloprostenol | 125 µg google.com or 150 µg agilis.nz | ~3.3x to 4x google.comagilis.nz |
Another study in sows showed that D-cloprostenol sodium increased lactation ability by 30.30% compared to untreated sows, while DL-cloprostenol sodium increased it by approximately 25.00% nih.gov.
Implications of Enantiomeric Purity in Preclinical Pharmacology
The significant difference in biological activity between the enantiomers of cloprostenol has crucial implications for preclinical pharmacology studies. Using a racemic mixture (DL-cloprostenol) means that approximately half of the administered substance (the L-enantiomer) contributes minimally, if at all, to the desired luteolytic effect and may even interfere with the active enantiomer google.comagilis.nz.
Employing enantiomerically pure D-cloprostenol in preclinical studies allows for a more accurate assessment of the compound's intrinsic activity and pharmacodynamic profile mdpi.com. It enables researchers to determine the true potency of the active component without the confounding presence of a less active or potentially antagonistic isomer google.comfortehealthcare.com. This can lead to a better understanding of the dose-response relationship and potentially allow for the use of lower doses to achieve the desired effect, which is beneficial in preclinical evaluations researchgate.netgoogle.comagilis.nz.
Furthermore, focusing on the active enantiomer can simplify pharmacokinetic studies, as the absorption, distribution, metabolism, and excretion of each enantiomer can differ mdpi.com. Understanding the behavior of the pure active form provides clearer data on its fate within the biological system . The use of single enantiomers can potentially lead to simpler and more selective pharmacological profiles and improved therapeutic indices mdpi.comresearchgate.net. Controlling enantiomeric purity is considered crucial for analytical, clinical, and regulatory purposes, contributing to an improved drug safety profile mdpi.com.
Advanced Synthetic Methodologies and Chemical Derivatization
Stereoselective Synthesis of D-Cloprostenol
Stereoselective synthesis is crucial for producing D-Cloprostenol with the correct configuration at each of its chiral centers, ensuring biological activity and minimizing unwanted isomers.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to achieve high stereoselectivity and efficiency. A unified chemoenzymatic approach has been reported for the synthesis of several prostaglandins (B1171923), including cloprostenol (B1669231). This strategy utilizes biocatalytic retrosynthesis starting from a readily available dichloro-containing bicyclic ketone. Key enzymatic steps include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction. The BVMO-catalyzed oxidation of a bicyclic ketone has been shown to proceed with high enantiomeric excess (99% ee), while the KRED-catalyzed reduction of enones achieves high diastereomeric ratios (87:13 to 99:1 dr). rsc.orgnih.gov Another chemoenzymatic synthesis of D-cloprostenol has been based on the biocatalytical resolution of anti-2-oxotricyclo[2.2.1.0]heptan-7-carboxylic acid. researchgate.net Marine microorganisms, such as Bacillus horneckiae and Halomonas aquamarina, have been explored as sources of stereoselective esterases and reductases for the synthesis of D-cloprostenol. Bacillus horneckiae 15A demonstrated highly stereoselective reduction of a racemic intermediate, while Halomonas aquamarina 9B showed enantioselective activity. kaust.edu.sa
Corey Lactone Utilization in Prostaglandin (B15479496) Analogue Synthesis
The Corey lactone, a bicyclic lactone intermediate, is a cornerstone in the synthesis of prostaglandins and their analogues, including cloprostenol. nih.govgoogle.comgoogle.comresearchgate.netdntb.gov.uamdpi.com This intermediate already possesses the established stereochemistry at several key carbon atoms (C-8, C-9, C-11, and C-12 in prostaglandin numbering). google.com The Corey lactone is typically modified to introduce the α and ω side chains of the prostaglandin structure. google.com Many modern synthetic routes to prostaglandins converge on the Corey lactone intermediate. researchgate.netacs.org Improvements in the synthesis of enantiomerically pure Corey lactone derivatives have been developed, often involving chemical or enzymatic resolution steps to achieve high enantiomeric purity (≥97%). google.comdntb.gov.ua
Design and Synthesis of D-Cloprostenol Analogues and Impurities
The study of D-Cloprostenol involves not only the synthesis of the target compound but also the design and synthesis of its structural analogues for research purposes and the characterization of impurities that may arise during synthesis.
Exploration of Structural Analogues for Research Probes
Structural analogues of D-Cloprostenol are synthesized to investigate structure-activity relationships and to develop research probes with modified properties. Modifications can include alterations to the side chains or the cyclopentane (B165970) ring. For example, amides of D-Cloprostenol, such as 1-ethylamide and 1-ethanolamide, and their 15-epi-isomers have been synthesized by amidation of the corresponding methyl esters. researchgate.netrevistadechimie.ro These modifications to the carboxyl group aim to explore changes in activity and cell penetration. researchgate.net The synthesis of a racemic cyclohexane-for-cyclopentane ring substitution analogue of cloprostenol has also been reported to study its activity at the prostaglandin FP receptor. researchgate.net
Characterization of Synthesis-Related Impurities
During the synthesis of D-Cloprostenol, various impurities can be formed, including residual solvents, by-products of the synthesis, and degradation products. clearsynth.com Identifying and characterizing these impurities is essential for ensuring the quality and purity of the final product. clearsynth.comhumanjournals.com Synthesis-related impurities can include isomeric forms, such as (+)-5-trans Cloprostenol, which is described as a minor impurity produced in the synthesis of (+)-cloprostenol. caymanchem.comtargetmol.com This isomer is reported to be significantly less active than the 5-cis form. caymanchem.comtargetmol.com The characterization of impurities typically involves analytical techniques such as HPLC, LC-MS, NMR spectroscopy, and IR spectroscopy. researchgate.nethumanjournals.comnih.gov Synthesis of potential impurities is often undertaken to confirm their structures and to serve as reference standards for analytical methods. humanjournals.com For instance, 15-epi-Cloprostenol is encountered as an impurity, and its ethylamide and ethanolamide derivatives have been synthesized and characterized. researchgate.netrevistadechimie.ro
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| D-Cloprostenol | 5311216 |
| Corey lactone | 5363884 |
| Bimatoprost | 5362432 |
| Latanoprost | 5311219 |
| Fluprostenol | 5311221 |
| Travoprost | 1548953 |
| Prostaglandin F2α | 5280377 |
| 15-epi-Cloprostenol | 6433172 |
| This compound | 57968-81-7 (CAS, CID not readily available) |
| Cloprostenol methyl ester | 59622-78-5 (CAS, CID not readily available) |
| D-Cloprostenol ethylamide | Not readily available |
| D-Cloprostenol ethanolamide | Not readily available |
Interactive Data Tables
Based on the search results, here is a data table summarizing some reported synthesis information:
| Synthetic Route Type | Starting Material | Key Steps | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Chemoenzymatic | Dichloro-containing bicyclic ketone | BVMO oxidation, KRED reduction, Chemical transformations | 3.8-8.4% | BVMO: 99% ee; KRED: 87:13 to 99:1 dr | rsc.orgnih.gov |
| Chemoenzymatic | anti-2-oxotricyclo[2.2.1.0]heptan-7-carboxylic acid | Biocatalytical resolution | Not specified | Not specified | researchgate.net |
| Chemical (Improved) | (-)-Corey lactone 4-phenylbenzoate alcohol | Nine steps, including one column chromatography | 26% | Not specified (Implied high stereoselectivity) | nih.gov |
| Chemical (Analogues) | D-Cloprostenol methyl ester | Amidation with ethylamine (B1201723) or ethanolamine | Not specified | Not applicable (Focus on functional group modification) | researchgate.netrevistadechimie.ro |
Molecular and Cellular Pharmacology of D Cloprostenol
Prostaglandin (B15479496) F2α Receptor (FP Receptor) Interaction Dynamics
The interaction of D-Cloprostenol with the FP receptor is characterized by specific binding dynamics, including high binding affinity and stereospecific activation.
Quantitative Analysis of Receptor Binding Affinity
Studies have quantitatively analyzed the binding affinity of D-Cloprostenol to FP receptors in various tissues. In bovine corpus luteum cell membranes, D-Cloprostenol and PGF2α were found to be equipotent in inhibiting the binding of [³H]PGF2α. glpbio.comnih.govresearchgate.netncats.io D-Cloprostenol demonstrated significantly higher potency compared to dl-cloprostenol and PGE1 in these membranes. Specifically, D-Cloprostenol was approximately 150 times more potent than dl-cloprostenol and about 280 times more potent than PGE1 in inhibiting [³H]PGF2α binding to corpus luteum cell membranes. glpbio.comnih.govresearchgate.netncats.io In bovine myometrial cell membranes, D-Cloprostenol and PGF2α were also more potent than dl-cloprostenol and PGE1, although the difference was less pronounced than in corpus luteum membranes. In myometrial membranes, D-Cloprostenol and PGF2α were about 10 times more potent than dl-cloprostenol and approximately 95 times more potent than PGE1. glpbio.comnih.govresearchgate.net
The high affinity of D-Cloprostenol for the FP receptor contributes to its potent biological effects. agilis.nziosrjournals.org
Here is a data table summarizing the relative potencies in inhibiting [³H]PGF2α binding:
| Compound | Tissue | Relative Potency (vs. dl-cloprostenol) | Relative Potency (vs. PGE1) |
| D-Cloprostenol | Corpus Luteum | ~150x | ~280x |
| PGF2α | Corpus Luteum | ~150x | ~280x |
| D-Cloprostenol | Myometrial Cells | ~10x | ~95x |
| PGF2α | Myometrial Cells | ~10x | ~95x |
Stereospecificity of D-Cloprostenol Receptor Activation
Cloprostenol (B1669231) exists as two optical isomers, D-cloprostenol (dextrorotatory) and L-cloprostenol (levorotatory), and a racemic mixture (dl-cloprostenol). agilis.nzresearchgate.netthaiscience.info Research strongly suggests that the binding of cloprostenol to FP receptors is stereospecific, with the D-enantiomer being the biologically active form. nih.govresearchgate.netncats.io D-Cloprostenol has a significantly higher affinity for FP receptors compared to the racemic mixture. agilis.nzresearchgate.netiosrjournals.org For instance, ovarian receptors have shown approximately 180 times higher affinity for D-Cloprostenol than for the racemic form, and uterine receptors exhibit about 10 times higher affinity for D-Cloprostenol than for dl-cloprostenol. agilis.nz This stereospecificity explains why D-Cloprostenol is considerably more potent than dl-cloprostenol in eliciting biological responses mediated by FP receptor activation. agilis.nzresearchgate.netiosrjournals.orgthaiscience.info The L-isomer is reported to have no luteolytic effect and may even impede the action of the D-isomer by creating steric hindrance at the receptors. agilis.nz
Intracellular Signal Transduction Pathways Mediated by D-Cloprostenol
Activation of the FP receptor by D-Cloprostenol initiates intracellular signaling cascades, primarily involving G protein-coupled receptor signaling and modulation of the Rho signaling pathway.
G Protein-Coupled Receptor Signaling Cascades
The FP receptor is a GPCR that primarily couples with Gαq proteins. wikipedia.orglabclinics.comnih.gov Activation of Gαq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orglabclinics.comnih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). wikipedia.orglabclinics.comnih.gov These events contribute to various downstream cellular responses. D-Cloprostenol, as an FP receptor agonist, is expected to activate this Gαq-mediated signaling cascade. labclinics.com Studies have shown that FP receptor activation by agonists like cloprostenol can lead to calcium mobilization and PKC activation. labclinics.comnih.gov
In addition to Gαq, the FP receptor has also been suggested to couple with Gα12/Gα13 proteins in certain cells, leading to the activation of the Rho family of GTPases. wikipedia.orgnih.gov Furthermore, coupling to Gi-Gβγ proteins has been implicated in activating the Raf/MEK/mitogen-activated kinase pathways. wikipedia.org
Activation of FP receptors by PGF2α and cloprostenol has been shown to result in oxytocin (B344502) release from luteal cells and suppression of progesterone (B1679170) secretion, ultimately leading to luteal regression. This process involves downstream signaling events initiated by receptor activation.
Rho Signaling Pathway Modulation
The Rho signaling pathway, particularly involving RhoA, Rac1, and Cdc42, plays a crucial role in regulating cytoskeletal reorganization, cell morphology, and cell-matrix adhesion. creative-diagnostics.com Activation of the FP receptor can modulate the Rho signaling pathway. wikipedia.orgbiorxiv.orgnih.gov Studies using Rho-based assays have demonstrated that cloprostenol can induce a response via the FP receptor that involves the Rho signaling pathway. biorxiv.org This modulation can influence cellular processes such as smooth muscle contraction and cytoskeletal changes. researchgate.netwikipedia.org Pathway enrichment analysis has indicated that signaling by the Robo receptor and the Rho GTPase cycle are among the pathways potentially influenced by cloprostenol. researchgate.net These pathways have been associated with the regulation of apoptosis, cell cycle, and cell proliferation. researchgate.net
Investigations into Other Downstream Effectors
Beyond its primary interaction with the PTGFR, the downstream signaling pathways activated by D-Cloprostenol in luteal cells are complex and involve various mediators. While the detailed cascade can vary depending on the species and the specific cell type within the corpus luteum, the binding of D-Cloprostenol to its receptor initiates intracellular events that ultimately lead to the inhibition of progesterone synthesis and the induction of luteal regression. Studies have implicated various factors in the process of luteolysis, including vasoactive substances like endothelin-1 (B181129) and nitric oxide, as well as immune cell activation and changes in the extracellular matrix composition. uni.lu However, specific investigations solely focused on detailing other downstream effectors of D-Cloprostenol, beyond the well-established PGF2α signaling cascade, are less comprehensively documented in the provided search results. The broader understanding of PGF2α-induced luteolysis suggests the involvement of various intracellular signaling molecules and pathways that mediate the observed functional and structural changes in the CL.
Cellular Mechanisms of Luteolysis in Preclinical Models
D-Cloprostenol induces luteolysis through a series of cellular mechanisms observed in preclinical models. This process involves the functional regression of luteal cells, modulation of steroidogenesis, alterations in gene expression profiles, and potential impacts on progesterone receptor signaling.
Functional Regression of Corpus Luteum Cells
Functional regression of the corpus luteum, characterized by a decrease in progesterone production, is an initial and rapid event following exposure to D-Cloprostenol. uni.luctdbase.org Preclinical studies in various species, including felids and cattle, have demonstrated that cloprostenol, as a PGF2α analogue, induces functional regression in cultured luteal cells. fishersci.benih.govnih.gov This functional decline precedes the structural involution of the CL. uni.luctdbase.org The effectiveness of cloprostenol in inducing functional regression can depend on the developmental stage of the corpus luteum. fishersci.benih.gov
Modulation of Steroidogenesis and Progesterone Synthesis
A key consequence of D-Cloprostenol's action is the significant reduction in progesterone synthesis by luteal cells. fishersci.camims.comnih.govunimelb.edu.auherts.ac.uknih.govwikidata.orgfishersci.benih.gov Studies in cultured luteal cells from domestic cats, African lions, and Javan leopards showed that cloprostenol treatment significantly reduced progesterone concentration in the cell culture medium. fishersci.benih.gov The rate of decline in progesterone concentration following D-cloprostenol administration has been observed to be higher compared to other PGF2α analogues in some studies in dairy cattle. While the decrease in progesterone is a consistent finding, the direct impact on the expression of key steroidogenic enzymes like StAR, HSD3B, and CYP11A1 in short-term studies has not always been significant. fishersci.benih.govnih.gov
Gene Expression Profiling in Luteal Tissues
Investigations into gene expression profiling in luteal tissues following cloprostenol administration have revealed changes in the expression of certain genes, particularly those related to hormone receptors. Studies have shown significant changes in the expression of luteinizing hormone receptor (LHCGR), prolactin receptor (PRLR), and prostaglandin F2 alpha receptor (PTGFR) in luteal cells after cloprostenol treatment. fishersci.benih.gov However, in some short-term studies, the expression of genes coding for enzymes involved in steroidogenesis (StAR, HSD3B, CYP11A1), prostaglandin synthesis (PTGS2, PGES), or factors of cell apoptosis (FAS, CASP3, TNFRSF1B, BCL2) did not show significant changes over the studied period. fishersci.benih.gov Other studies examining global gene expression changes in the CL after PGF2α analogue treatment have identified alterations in transcripts involved in various processes, including lipid biosynthesis and progesterone production, as well as immune regulation. guidetopharmacology.orglabsolu.ca
Impact on Progesterone Receptor Signaling
While D-Cloprostenol primarily exerts its effects by reducing progesterone production, thereby indirectly impacting progesterone receptor signaling, the direct influence of D-Cloprostenol on progesterone receptors themselves is less clear from the provided information. Progesterone signaling is known to be crucial for the maintenance of corpus luteum function and pregnancy. guidetopharmacology.orguni.lunih.gov Luteolysis, induced by PGF2α analogues like D-Cloprostenol, leads to decreased progesterone levels, which in turn would reduce the activation of progesterone receptors. Studies on progesterone receptor blockers highlight the importance of interfering with progesterone signaling for terminating pregnancy, suggesting that the decrease in progesterone induced by D-Cloprostenol is a key factor in its luteolytic action. uni.lu
Influence on Uterine Contractility and Physiology in Preclinical Models
In addition to its luteolytic effects, D-Cloprostenol also influences uterine contractility and physiology in preclinical models. As a synthetic analogue of PGF2α, it is known to be a powerful stimulant for the contractility of the uterus. wikipedia.orgnih.govnih.gov Studies in experimental cows have demonstrated that D-cloprostenol increases myometrial contractility. The effect on uterine contractility can be dose-dependent, with higher dosages potentially leading to a better reaction in terms of uterine contractility. Furthermore, the contractile responses to D-cloprostenol in the uterus can vary depending on the reproductive state (e.g., follicular versus luteal phase) and the specific region and muscular layer of the uterus. For instance, studies in cattle showed that the amplitude of contractions increased after D-cloprostenol administration in all uterine tissues examined, with a greater increase in samples from cattle in the follicular phase. The frequency of contractions also increased in longitudinal, but not circular, muscle fibers.
Regulation of Myometrial Activity and Intrauterine Pressure
D-Cloprostenol exerts a direct contractile effect on the myometrium, influencing uterine motility and intrauterine pressure. Studies in experimental cows during the diestrus phase have demonstrated that intramuscular administration of D-cloprostenol significantly impacts intrauterine pressure and uterine motility. Using transcervically placed intraluminal pressure microtransducers, researchers observed significant differences in the area under the curve and mean amplitude of uterine contractions following D-cloprostenol administration compared to a placebo. researchgate.netnih.govnih.gov
The contractile response to D-cloprostenol can vary depending on the dosage and the reproductive state of the animal. In cows, different dosages of D-cloprostenol have been shown to elicit distinct contractile effects. For instance, a higher dosage (0.3 mg) resulted in a more sustained plateau of intrauterine pressure compared to a lower dosage (0.15 mg), suggesting a dose-dependent effect on uterine contractility. researchgate.netnih.gov The amplitude of contractions has been shown to increase after D-cloprostenol administration in uterine tissues, with a greater increase observed in samples from cattle in the follicular phase compared to the luteal phase. nih.gov The frequency of contractions increased in longitudinal but not in circular muscle fibers after D-cloprostenol administration. nih.gov
Data on the effect of different dosages of D-cloprostenol on intrauterine pressure parameters in cows during diestrus:
| Parameter | 0.15 mg D-Cloprostenol (Mean ± SD) | 0.3 mg D-Cloprostenol (Mean ± SD) | Placebo (Mean ± SD) | P-value |
| Area Under Curve | Significant difference (P ≤ 0.05) | Significant difference (P ≤ 0.05) | - | ≤ 0.05 |
| Mean Amplitude | Significant difference (P ≤ 0.05) | Significant difference (P ≤ 0.05) | - | ≤ 0.05 |
| Spikes per 15 min | No significant difference | No significant difference | - | > 0.05 |
| Baseline Pressure | No significant difference | No significant difference | - | > 0.05 |
Comparative Studies on Uterine Motility with Prostaglandin Analogues
Comparative studies have evaluated the effects of D-cloprostenol on uterine motility in relation to other prostaglandin analogues, such as dinoprost (B1670695) (natural PGF2α) and DL-cloprostenol (racemic mixture). In experimental cows, dinoprost has been reported to yield the most pronounced effect on uterine motility, followed by DL-cloprostenol. researchgate.netnih.gov However, other research indicates that cloprostenol (including its isomers) can generate similar effects on uterine smooth muscle contractions as dinoprost, both in circular and longitudinal fibers in species like sows. msd-animal-health-swine.com
While dinoprost may induce a steadier plateau in intrauterine pressure, DL-cloprostenol has shown peak values for area under the curve and mean amplitude earlier after administration. researchgate.netnih.gov Studies comparing DL-cloprostenol and D-cloprostenol have suggested that the application of both can lead to comparable results regarding uterine contractility, although D-cloprostenol might achieve better luteolytic effects. researchgate.net The contractile responses to D-cloprostenol in bovine uterine horn and corpus have been found to be strongest in the circular muscles and weaker in the longitudinal muscles. nih.gov
Dynamics of Oxytocin Receptor Expression in Uterine Tissues
The interaction between prostaglandins (B1171923) and oxytocin receptors (OXTR) in uterine tissues is a critical aspect of reproductive physiology. Studies have investigated the influence of cloprostenol, including its D-isomer, on the expression of OXTR in the endometrium. In postpartum cows, administration of cloprostenol has been shown to reduce the expression of OXTR in the endometrium. scielo.brscielo.brresearchgate.net This suggests a potential regulatory role of cloprostenol in modulating uterine sensitivity to oxytocin, particularly during the involution period.
The expression of OXTR in the uterus is known to fluctuate throughout the estrous cycle, with a massive upregulation around the time of estrus. oup.com This upregulation is transient, and receptor levels return to basal levels by mid-cycle. oup.com While cloprostenol administration in the early postpartum period appears to down-regulate endometrial OXTR gene expression, it has not shown a significant effect on the expression of prostaglandin F receptor (PTGFR) or estrogen receptor 1 (ERS1) genes in the endometrium in these studies. scielo.brscielo.brresearchgate.net The precise mechanisms and physiological consequences of D-cloprostenol's influence on OXTR dynamics continue to be areas of research.
Regulation of Systemic and Local Hormonal Profiles in Preclinical Models
D-Cloprostenol, as a potent synthetic PGF2α analogue, significantly impacts systemic and local hormonal profiles, primarily through its luteolytic action. These effects have been studied in various preclinical models, providing insights into its endocrine pharmacology.
Progesterone Level Dynamics Post-Administration
A primary effect of D-cloprostenol is the induction of luteolysis, the functional and morphological regression of the corpus luteum (CL). defra.gov.uk This regression leads to a sharp decline in progesterone levels. defra.gov.uk Studies in cattle and goats have consistently demonstrated a decrease in serum or plasma progesterone concentrations following D-cloprostenol administration, particularly when a functional CL is present. defra.gov.uktandfonline.comunesp.brresearchgate.net
The rate and extent of the progesterone decline can vary depending on factors such as the dose administered, the stage of the estrous cycle, and the species. In dairy cattle, D-cloprostenol sodium has been shown to induce a greater decrease in serum progesterone concentrations compared to dinoprost tromethamine and racemic cloprostenol at certain time points post-treatment. researchgate.net In goats, while D-cloprostenol effectively lowered progesterone levels in females with active CLs, the presence of progesterone above a certain threshold before administration was crucial for the luteolytic response. unesp.br
Data on the effect of different prostaglandin preparations on serum progesterone concentration decline in dairy cattle:
| Treatment Group | Progesterone Decline Rate (Comparison) | Significance (P-value) |
| Luteosyl (D-cloprostenol) | Significantly higher than others | ≤ 0.05 |
| Lutalyse (Dinoprost) | Lower than Luteosyl | ≤ 0.05 |
| PGF Veyx (Cloprostenol) | Lower than Luteosyl | ≤ 0.05 |
Influence on Follicle Stimulating Hormone (FSH) Release
The decline in progesterone levels induced by D-cloprostenol's luteolytic action has downstream effects on gonadotropin release, particularly follicle stimulating hormone (FSH). The removal of progesterone's negative feedback on the hypothalamus and pituitary leads to an increased release of FSH from the anterior pituitary gland. defra.gov.ukhpra.ie This surge in FSH is crucial for stimulating follicular development and maturation, ultimately leading to estrus and ovulation. defra.gov.ukhpra.ie Studies in cattle have confirmed that D-cloprostenol administration results in increased FSH release, which drives follicular growth. defra.gov.uk
Modulation of Prolactin Levels
Research in preclinical models, such as multiparous sows, has indicated that D-cloprostenol can influence serum prolactin levels. Studies have observed increased serum prolactin levels in sows administered D-cloprostenol sodium during lactation compared to untreated sows. frontiersin.orgnih.govresearchgate.net Prolactin is a key hormone involved in mammary gland development and lactation. frontiersin.org The observed increase in prolactin levels following D-cloprostenol administration in lactating sows suggests a potential role in supporting lactation performance. frontiersin.orgnih.govresearchgate.net This modulation of prolactin levels represents another aspect of D-cloprostenol's endocrine effects beyond its primary luteolytic action.
Preclinical Pharmacokinetic and Metabolic Research
Absorption and Distribution Kinetics in Animal Models
Following intramuscular (IM) administration, D-Cloprostenol is absorbed and rapidly distributed to tissues in various animal species. defra.gov.uk Pharmacokinetic studies have demonstrated rapid absorption.
In cows, after an IM dose of 150 micrograms (µg) of D-Cloprostenol, peak plasma levels (Cmax) of approximately 1.4 µg/L are reached around 90 minutes post-injection. hpra.ie The elimination half-life (t1/2β) in cows is approximately 1 hour and 37 minutes.
In sows, an IM dose of 75 µg of D-Cloprostenol resulted in a Cmax of approximately 2 µg/L, observed between 30 and 80 minutes after injection. hpra.ie The elimination half-life (t1/2β) in sows was estimated to be 3 hours and 10 minutes. hpra.ie
While specific dermal absorption studies for D-Cloprostenol were not always available, information suggests that it can be absorbed through the skin. apvma.gov.au
Residue studies in cows administered 150 µg of D-Cloprostenol IM showed residues at the injection site (0.09 µg/kg), kidneys (0.12 µg/kg), and liver (0.05 µg/kg) 24 hours post-administration. Milk contained 0.033 µg/L after eight hours, decreasing to less than 0.002 µg/L after 24 hours.
Here is a summary of absorption and distribution kinetics in cows and sows:
| Species | Administration Route | Dose (µg) | Cmax (µg/L) | Tmax (minutes) | Elimination Half-life (t1/2β) |
| Cow | Intramuscular (IM) | 150 | ~1.4 | ~90 | ~1 hour 37 minutes |
| Sow | Intramuscular (IM) | 75 | ~2 | 30-80 | ~3 hours 10 minutes |
Metabolic Pathways and Metabolite Identification
D-Cloprostenol undergoes extensive metabolism, primarily through β-oxidation. apvma.gov.au This metabolic process leads to the formation of various metabolites.
Role of Tetranor Acid as a Major Metabolite
The tetranor acid derivative is identified as the main metabolite of cloprostenol (B1669231) (the racemic mixture containing D-Cloprostenol) in most species studied, including rats, marmosets, pigs, and cattle. apvma.gov.au Urinary metabolites of cloprostenol in rats included the tetranor acid of 9-keto-cloprostenol and the δ-lactone of the tetranor acid of cloprostenol. europa.eu The tetranor acid metabolite has significantly less biological activity compared to the parent compound, with its activity being at most one hundredth of that of cloprostenol. europa.eu In cows, the tetranor acid of cloprostenol, isolated as δ-lactone and glucuronide conjugates, was a major urinary metabolite, accounting for 44% of the excreted radioactivity in one study. europa.eu
Enzymatic Biotransformation and Resistance to Degradation
Biotransformation involves enzymatic reactions that alter the chemical structure of a compound. mdpi.com D-Cloprostenol exhibits resistance to certain key enzymes involved in the rapid metabolic deactivation of endogenous prostaglandins (B1171923). nih.govmsd-animal-health-me.com
Resistance to 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
D-Cloprostenol is reported to be resistant to the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govmsd-animal-health-me.com This enzyme is primarily responsible for the initial and rapid metabolic inactivation of natural prostaglandins by oxidizing the hydroxyl group at position C15. nih.gov The resistance of D-Cloprostenol to 15-PGDH contributes to its longer half-life compared to natural prostaglandins, which are rapidly degraded after one or two passages through the liver and/or lungs. msd-animal-health-me.commsd-animal-health-me.com
Resistance to 13-14-Reductase
D-Cloprostenol is also reported to be resistant to 13-14-reductase. nih.govmsd-animal-health-me.com This enzyme is involved in the metabolic breakdown of prostaglandins by reducing the double bond between carbon atoms 13 and 14. medchemexpress.com The resistance to 13-14-reductase further contributes to the metabolic stability and prolonged action of D-Cloprostenol.
Excretion Routes and Elimination Dynamics
D-Cloprostenol and its metabolites are completely and rapidly excreted from the body. apvma.gov.au Urine is the major route of excretion. apvma.gov.aueuropa.eu
In rats, following subcutaneous administration of cloprostenol, 60% of the administered radioactivity was recovered in urine and 14% in faeces within 48 hours, with complete excretion occurring within 7 days. europa.eu In marmosets, 55% of the administered radioactivity was recovered in urine and 16% in faeces within 72 hours after subcutaneous administration. europa.eu
In cattle and pigs, the majority of the administered dose is excreted within 0-4 hours after injection, and the entire compound is practically excreted and metabolized within 24 hours. defra.gov.uk While there were no specific data for D-Cloprostenol alone in all studies, urine was the major route of excretion for cloprostenol (50–60% of administered radiolabelled D-Cloprostenol).
Excretion in milk is minimal.
Here is a summary of excretion routes in different species:
| Species | Major Excretion Route | Minor Excretion Route | Excretion Timeframe (Majority) | Complete Excretion |
| Rat | Urine | Faeces | Within 48 hours | Within 7 days |
| Marmoset | Urine | Faeces | Within 72 hours | Not specified |
| Cattle | Urine | Faeces/Milk (minimal) | Within 0-4 hours | Within 24 hours |
| Pig | Urine | Faeces | Within 0-4 hours | Within 24 hours |
Advanced Analytical and Bioanalytical Methodologies for D Cloprostenol
Enantioselective Chromatographic Techniques
Enantioselective chromatography plays a crucial role in separating and quantifying the individual enantiomers of chiral compounds like D-Cloprostenol researchgate.netmdpi.com. This is particularly important because enantiomers can exhibit different pharmacological activities.
Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods
The development of chiral HPLC methods for D-Cloprostenol involves selecting appropriate chiral stationary phases (CSPs) and optimizing mobile phase compositions to achieve adequate separation of the enantiomers researchgate.netresearchgate.net. Studies have explored the use of polysaccharide-based CSPs, such as Chiralcel OD-RH, which have demonstrated utility in the enantioseparation of cloprostenol (B1669231) researchgate.netnih.gov. The mobile phase composition, including the ratio of organic modifiers (e.g., acetonitrile) to aqueous components (e.g., phosphate (B84403) buffer), significantly influences the chiral selectivity and resolution researchgate.netresearchgate.net. For instance, an optimized system using a Chiralcel OD-RH column with a mobile phase of acetonitrile-sodium dihydrogenphosphate (pH 3.0; 20mM) in a specific ratio has been reported to achieve baseline resolution of cloprostenol enantiomers within a short analysis time researchgate.netnih.gov. The choice of mobile phase components and their proportions are critical for optimizing the interactions between the enantiomers and the chiral selector on the stationary phase researchgate.netmdpi.com.
Validation of Separation and Quantification Parameters
Validation of chiral HPLC methods is essential to ensure their reliability, accuracy, and precision for the intended analytical application researchgate.netinnovareacademics.in. Key validation parameters include resolution, retention factors, limits of detection (LOD), and limits of quantification (LOQ) researchgate.netresearchgate.net. For the enantioselective analysis of cloprostenol, baseline resolution of the (+/-)-cloprostenol enantiomers has been achieved with a reported resolution factor (R) of 2.16 researchgate.netnih.gov. The limits of detection and quantification are typically determined at specific wavelengths, such as 274 nm or 210 nm, with reported values in the micromol/l range researchgate.netnih.gov. Precision, assessed by the relative standard deviation (RSD) of retention factors, peak areas, and peak heights, should be within acceptable limits, typically less than 2% for each enantiomer researchgate.netnih.gov. Validation confirms the method's suitability for both analytical and potentially semipreparative separation modes researchgate.net.
Mass Spectrometry-Based Quantification
Mass spectrometry, particularly coupled with liquid chromatography, provides highly sensitive and selective methods for the quantification of D-Cloprostenol in various matrices researchgate.netsciex.com.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications
UHPLC-MS/MS is a powerful technique for the rapid and sensitive determination of analytes, including prostaglandins (B1171923) like cloprostenol, in complex samples researchgate.netnih.gov. This technique utilizes the high separation efficiency of UHPLC coupled with the selectivity and sensitivity of tandem mass spectrometry (MS/MS) sciex.com. UHPLC-MS/MS methods have been developed for the simultaneous determination of several prostaglandins, including cloprostenol, in pharmaceutical samples researchgate.netnih.gov. The use of electrospray ionization (ESI) in conjunction with a triple-quadrupole mass spectrometer (QqQ) operating in multiple reaction monitoring (MRM) mode is common for targeted quantification researchgate.netnih.govnih.gov. This allows for the selection of specific precursor ions and their characteristic product ions, providing high specificity and reducing matrix interference sciex.com. The linearity of these methods, assessed by the coefficient of determination (R²), is typically high, often above 0.997 researchgate.netnih.gov.
Method Development for Complex Biological Matrices
Quantifying D-Cloprostenol in biological matrices such as blood, plasma, or tissue samples presents challenges due to the complexity of the matrix composition researchgate.netjapsonline.com. Method development for these matrices involves sample preparation techniques to extract and clean up the analyte before UHPLC-MS/MS analysis researchgate.netmdpi.com. Liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed to isolate the analyte and remove interfering substances researchgate.netjapsonline.com. The developed methods must demonstrate satisfactory validation parameters in the biological matrix, including linearity, accuracy, precision, matrix effect, and recovery researchgate.netmdpi.com. For instance, UHPLC-MS/MS methods for prostaglandins in biological specimens have shown good linearity, accuracy, and precision, with acceptable recovery and minimal matrix effects researchgate.netresearchgate.net. The use of internal standards, such as isotopically labeled prostaglandins, is crucial for accurate quantification in complex biological matrices to compensate for variations in sample preparation and matrix effects researchgate.netnih.gov.
Comparative Preclinical Pharmacological Investigations
D-Cloprostenol versus Racemic Cloprostenol (B1669231) (DL-Cloprostenol)
D-Cloprostenol is the biologically active component responsible for the luteolytic activity observed in racemic cloprostenol. apvma.gov.au This distinction leads to notable differences in their pharmacological profiles.
Studies have consistently shown that D-Cloprostenol is significantly more potent than the racemic mixture (DL-Cloprostenol) in inducing luteolysis and activating prostaglandin (B15479496) F2α (FP) receptors. The dextrorotatory isomer has a higher affinity for ovarian and uterine receptors compared to the racemic form. agilis.nzacspublisher.com Specifically, ovarian receptors have demonstrated approximately 180 times higher affinity for D-Cloprostenol than for DL-Cloprostenol, while uterine receptors show about 10 times higher affinity. agilis.nz This higher affinity translates to a greater biological activity for the dextrorotatory isomer, estimated to be around 3.5 times higher than the DL-form. agilis.nzeuropa.eu
In inhibiting the binding of [³H] PGF2α to corpus luteum membrane, D-Cloprostenol's potency is approximately 150 times that of DL-Cloprostenol. targetmol.commedchemexpress.commedchemexpress.com In myometrial cell membranes, D-Cloprostenol is about 10 times more potent than DL-Cloprostenol. targetmol.commedchemexpress.commedchemexpress.com The levorotatory isomer (L-Cloprostenol) present in the racemic mixture not only lacks luteolytic effect but may also impede the action of the dextrorotatory isomer at receptors. agilis.nz
Comparative receptor binding data illustrates the differential potency:
| Compound | Affinity to Corpus Luteum Membrane ([³H] PGF2α binding inhibition) | Affinity to Myometrial Cell Membranes ([³H] PGF2α binding inhibition) |
| D-Cloprostenol | ~150 times more potent than DL-Cloprostenol targetmol.commedchemexpress.commedchemexpress.com | ~10 times more potent than DL-Cloprostenol targetmol.commedchemexpress.commedchemexpress.com |
| DL-Cloprostenol | Reference | Reference |
Research indicates that D-Cloprostenol can have a more potent action on the uterus and uterine contractility compared to the L-isomer. acspublisher.com Studies evaluating cervical dilation after detorsion in buffaloes concluded that treatment with D-Cloprostenol resulted in better and earlier cervical dilation compared to treatment with DL-Cloprostenol. acspublisher.comresearchgate.net This effect is attributed to the complete luteolysis induced by the D-isomer, which facilitates cervical ripening. acspublisher.com
While prostaglandins (B1171923) generally have a direct effect on the myometrium, studies comparing the effects of different prostaglandin preparations, including DL-cloprostenol and D-cloprostenol, on intrauterine pressure and uterine motility in cows have shown differences in contractile effects. nih.gov Peak values for area under the curve and mean amplitude of intrauterine pressure were observed at different times post-administration depending on the prostaglandin used. nih.gov
D-Cloprostenol has been shown to induce a diminution of the number of luteinizing hormone (LH) receptors in the ovary during the luteal phase, leading to functional and morphological regression of the corpus luteum and a sharp fall in progesterone (B1679170) levels. europa.euhpra.ie Studies comparing D-Cloprostenol and DL-Cloprostenol have indicated that D-Cloprostenol can cause a faster decline in progesterone levels. agilis.nzresearchgate.netiosrjournals.org This more rapid decrease in progesterone can subsequently influence estradiol (B170435) production by dominant follicles, potentially improving future fertility. iosrjournals.org
In one study, D-cloprostenol sodium induced a greater decrease in serum progesterone concentrations 2 days following treatment compared with both dinoprost (B1670695) tromethamine and cloprostenol (DL-Cloprostenol). researchgate.netiosrjournals.org
Comparative Effects on Uterine Dynamics
D-Cloprostenol versus Naturally Occurring Prostaglandins (e.g., PGF2α, PGE1)
D-Cloprostenol is a synthetic analogue structurally related to PGF2α. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.comimmunomart.com Comparisons with naturally occurring prostaglandins highlight its selective activity and potency.
D-Cloprostenol is described as a selective prostaglandin receptor agonist, particularly at the FP receptor, similar to PGF2α. targetmol.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.comimmunomart.com In vitro studies have compared the potency of D-Cloprostenol with PGF2α and PGE1 in inhibiting [³H] PGF2α binding to corpus luteum and myometrial cell membranes. targetmol.commedchemexpress.commedchemexpress.com
In inhibiting [³H] PGF2α binding to corpus luteum cell membranes, D-Cloprostenol and PGF2α are equipotent. targetmol.commedchemexpress.commedchemexpress.com However, in the same assay, D-Cloprostenol is approximately 280 times more potent than PGE1. targetmol.commedchemexpress.commedchemexpress.com In myometrial cell membranes, D-Cloprostenol and PGF2α are also equipotent, being about 95 times more potent than PGE1. targetmol.commedchemexpress.commedchemexpress.com
Comparative receptor binding potency:
| Compound | Affinity to Corpus Luteum Membrane ([³H] PGF2α binding inhibition) | Affinity to Myometrial Cell Membranes ([³H] PGF2α binding inhibition) |
| D-Cloprostenol | Equipotent to PGF2α targetmol.commedchemexpress.commedchemexpress.com | Equipotent to PGF2α targetmol.commedchemexpress.commedchemexpress.com |
| PGF2α | Reference targetmol.commedchemexpress.commedchemexpress.com | Reference targetmol.commedchemexpress.commedchemexpress.com |
| PGE1 | ~280 times less potent than D-Cloprostenol targetmol.commedchemexpress.commedchemexpress.com | ~95 times less potent than D-Cloprostenol targetmol.commedchemexpress.commedchemexpress.com |
While primarily considered an FP-agonist, cloprostenol (which includes the D-isomer) has shown some minor EP3-like activity in certain in vitro tissue contraction assays and appreciable EP3-receptor affinity in binding and functional studies, unlike some other FP-agonists.
D-Cloprostenol versus Other Synthetic Prostaglandin Analogues (e.g., Dinoprost)
Dinoprost is another prostaglandin analogue, chemically similar to natural PGF2α, and is also used for its luteolytic properties. nih.govresearchgate.nettdl.org Comparisons between D-Cloprostenol (or racemic cloprostenol) and Dinoprost have been conducted in various preclinical and clinical settings.
In terms of luteolytic dose, the recommended doses for synthetic analogues like cloprostenol are generally much lower than that recommended for the natural analogue dinoprost tromethamine. ymaws.com Luteolytic doses for D-Cloprostenol are even lower than those needed for DL-Cloprostenol-induced luteolysis. ymaws.com For example, a dose of 37.5 µg of D-Cloprostenol has been found to induce complete luteolysis similar to mares receiving 250 µg of a DL-Cloprostenol preparation. ymaws.comfortehealthcare.com
Studies comparing cloprostenol (racemic) and dinoprost have yielded somewhat conflicting results regarding their efficacy in inducing luteolysis and influencing reproductive performance. Some studies found no significant differences in estrus detection rates and fertility between cows treated with cloprostenol or dinoprost. tdl.orgresearchgate.net However, other research indicated that cloprostenol increased estrus detection rates and conception rates in certain groups of cows compared to dinoprost. nih.govmerck-animal-health-usa.com
Regarding hormonal profiles, cows treated with cloprostenol have shown a greater decrease in progesterone during the first 12 hours following treatment and greater estradiol concentrations 48 hours after treatment compared to those given dinoprost tromethamine. merck-animal-health-usa.comnih.gov As mentioned earlier, D-cloprostenol has been shown to induce a faster decline in progesterone than dinoprost. researchgate.netiosrjournals.org
In terms of uterine effects, a study comparing dinoprost, DL-cloprostenol, and D-cloprostenol on intrauterine pressure and uterine motility in cows found significant differences in the area under the curve and mean amplitude of uterine contractions. nih.gov Dinoprost yielded a steadier plateau of uterine activity compared to the peak values observed earlier with DL-cloprostenol. nih.gov
| Compound | Luteolytic Potency (relative to Dinoprost) | Rate of Progesterone Decline (compared to Dinoprost) | Effect on Estradiol Levels (compared to Dinoprost) |
| D-Cloprostenol | Higher (lower dose required) ymaws.comfortehealthcare.com | Faster researchgate.netiosrjournals.org | Potentially higher subsequent levels iosrjournals.orgmerck-animal-health-usa.comnih.gov |
| Dinoprost | Reference ymaws.com | Reference researchgate.netiosrjournals.org | Reference iosrjournals.orgmerck-animal-health-usa.comnih.gov |
Comparative Efficacy in Reproductive Physiology Studies
Studies in various animal species have investigated the comparative efficacy of D-Cloprostenol in inducing luteolysis and managing reproductive cycles.
In dairy cattle, D-Cloprostenol sodium has been shown to induce a greater decrease in serum progesterone concentrations compared to dinoprost tromethamine and racemic cloprostenol two days post-treatment researchgate.net. This more pronounced decline in progesterone is indicative of a more effective luteolysis researchgate.net. Furthermore, studies have indicated that intramuscular administration of D-Cloprostenol at the time of artificial insemination may improve conception rates in adult cows tandfonline.comresearchgate.net. While intravenous and intrauterine administration did not show the same significant improvement in conception rates in these studies, the intramuscular route demonstrated a noteworthy increase tandfonline.comresearchgate.net.
Research in buffaloes comparing D-Cloprostenol and racemic cloprostenol for cervical dilatation after detorsion revealed that D-Cloprostenol resulted in better and earlier cervical dilatation acspublisher.comresearchgate.net. This suggests a more potent action on uterine contractility and luteolysis, which facilitates cervical ripening acspublisher.com.
Studies in sheep comparing D-Cloprostenol and dinoprost tromethamine in a two-dose estrus synchronization protocol found that a higher proportion of ewes exhibited estrus in response to D-Cloprostenol, with similar pregnancy rates between the two treatments nih.gov.
In mares, D-Cloprostenol has been investigated for its ability to reduce the diestral phase of the sexual cycle bio-conferences.orgbio-conferences.org. The use of D-Cloprostenol, even at reduced doses, or racemic cloprostenol twice, in the presence of follicles larger than 29 mm in diameter, may decrease the risk of a reduced duration of estrus bio-conferences.org.
Pharmacodynamic Comparisons in Specific Animal Models
Pharmacodynamic studies delve into the effects of D-Cloprostenol on physiological processes at a more detailed level, often involving specific animal models.
Experimental evidence suggests that D-Cloprostenol sodium is approximately three to four times more effective at initiating luteal dissolution compared to DL-cloprostenol sodium nih.gov. This difference in efficacy highlights the dominant role of the D-enantiomer in the luteolytic activity of the racemic mixture nih.gov. The L-enantiomer may have minimal or even a reverse effect on luteal lysis nih.gov.
Studies in dairy cattle have explored the effect of different doses of D-Cloprostenol on progesterone concentration, luteal diameter, and ovulation rate in cows with early corpora lutea nih.gov. While a standard dose induces full luteolysis in most cows with a matured CL, its effectiveness is reduced in younger CLs nih.gov. A higher dose of D-Cloprostenol tended to result in full luteolysis in more cows with CLs aged 120 and 132 hours, and the interval from treatment to ovulation was shorter with the higher dose nih.gov.
Investigations into the effects of D-Cloprostenol on the bovine uterus have shown that it increases the amplitude of contractions in uterine tissues, with a greater increase observed in samples from cattle in the follicular phase nih.gov. The frequency of contractions also increased, particularly in the longitudinal muscle fibers nih.gov. The contractile responses were strongest in the circular muscles of both the uterine horn and corpus nih.gov.
Comparative studies have also examined the impact of D-Cloprostenol and racemic cloprostenol on parameters like farrowing duration, birth interval, and milk yield in sows nih.gov. D-Cloprostenol sodium has been shown to shorten farrowing duration and birth interval and can improve milk yield compared to racemic cloprostenol nih.gov.
Summary of Comparative Efficacy Findings:
| Species | Comparison Compound | Key Finding | Citation |
| Cattle | Dinoprost, Racemic Cloprostenol | Greater decrease in serum progesterone; potential for improved conception rates (IM administration). | researchgate.nettandfonline.comresearchgate.net |
| Buffalo | Racemic Cloprostenol | Better and earlier cervical dilatation. | acspublisher.comresearchgate.net |
| Sheep | Dinoprost Tromethamine | Higher proportion of ewes exhibiting estrus. | nih.gov |
| Sows | Racemic Cloprostenol | Shortened farrowing duration and birth interval; improved milk yield. | nih.gov |
Summary of Pharmacodynamic Comparisons:
| Species | Comparison Compound | Key Pharmacodynamic Effect | Citation |
| Various | Racemic Cloprostenol | Approximately 3.5 to 4 times greater efficacy in initiating luteal dissolution compared to the racemic mixture. | europa.eunih.gov |
| Cattle | - | Higher doses may improve luteolysis in early CLs; increased amplitude and frequency of uterine contractions. | nih.govnih.gov |
| Sows | Racemic Cloprostenol | Positive impact on farrowing parameters and lactation ability. | nih.gov |
Future Directions in D Cloprostenol Research
Exploration of Unconventional Molecular Targets
While D-Cloprostenol is known to primarily target the FP receptor, future research could investigate its potential interactions with other molecular targets. This exploration is crucial for uncovering novel mechanisms of action and identifying potential new therapeutic avenues.
Identification of Novel Receptors or Pathways Beyond FP
Research into prostaglandin (B15479496) analogs suggests that some can interact with receptors other than their primary targets or influence pathways indirectly. For instance, studies on other prostaglandin analogs have explored interactions with different prostaglandin receptor subtypes (EP1, EP2, EP3, EP4, IP, DP) or even non-prostaglandin targets researchgate.netnih.gov. Future studies on D-Cloprostenol could employ techniques such as broad receptor binding assays, functional screening in cell lines expressing various receptors, and unbiased approaches like phenotypic screening followed by target deconvolution to identify any off-target interactions or activation of alternative signaling pathways. nih.gov
Advanced In Vitro and Ex Vivo Model Systems
The complexity of biological systems necessitates the use of advanced model systems to accurately study the effects of compounds like D-Cloprostenol. Future research will likely leverage innovative in vitro and ex vivo models that better recapitulate the in vivo environment.
Development of Organoid and Microfluidic Models for Mechanistic Studies
Organoids, which are three-dimensional self-assembling tissue cultures derived from stem cells, and microfluidic systems (organ-on-a-chip) offer more physiologically relevant platforms compared to traditional 2D cell cultures researchgate.netnih.govmdpi.comfrontiersin.org. These models can mimic the architecture and function of specific organs, such as the reproductive tract or other potential target tissues, allowing for more accurate investigations into the cellular and molecular mechanisms of D-Cloprostenol action researchgate.netnih.govfrontiersin.orgresearchgate.net. For example, organoids derived from reproductive tissues could be used to study D-Cloprostenol's effects on cell-cell interactions, tissue remodeling, and signaling pathways in a more complex environment researchgate.net. Microfluidic systems can further enhance these models by introducing dynamic flow conditions and enabling co-culture of different cell types, providing insights into the interplay between various cellular components in response to D-Cloprostenol. researchgate.netnih.govmdpi.comfrontiersin.org
An example of a 3D in vitro model being developed to study corpus luteum function using luteinized follicular cells highlights the potential of such systems for investigating the effects of compounds like cloprostenol (B1669231) on steroidogenic activity and the corpus luteum life cycle. researchgate.net
Application of Advanced Imaging Techniques for Cellular Dynamics
Advanced imaging techniques, such as super-resolution microscopy, light sheet microscopy, and live-cell imaging, can provide detailed insights into the cellular dynamics influenced by D-Cloprostenol febsevents.orgbiorxiv.orgnih.govnih.govunibe.ch. These techniques allow for the visualization and quantification of molecular events, cellular movements, and morphological changes in real-time and at high resolution febsevents.orgbiorxiv.orgnih.govnih.govunibe.ch. Applying these methods could help researchers understand how D-Cloprostenol affects intracellular signaling, cytoskeletal rearrangements, and other dynamic cellular processes that are crucial for its biological effects. febsevents.orgbiorxiv.orgnih.gov
Advanced microscopy techniques allow for visualizing cellular dynamics across different scales, from whole organisms to subcellular structures. nih.govunibe.ch Techniques like Confocal microscopy, TIRF, FRET, FLIM, FCS, FRAP, and Optogenetics are valuable tools for studying biological processes in living cells. febsevents.org
Integration of Omics Technologies in Mechanistic Research
The advent of high-throughput omics technologies provides powerful tools for comprehensively analyzing the molecular effects of D-Cloprostenol. Integrating data from different omics layers can offer a holistic view of its impact on biological systems. mdpi.comresearchgate.netnih.gov
Metabolomics for Deeper Insight into Biotransformation
Metabolomics, the comprehensive study of small-molecule metabolites within a biological system, offers a powerful approach to gain deeper insights into the biotransformation of D-Cloprostenol nih.govnih.gov. By analyzing the complete set of metabolites, researchers can identify and quantify the metabolic products of D-Cloprostenol, understand the pathways involved in its breakdown, and assess how these processes are influenced by factors such as species, physiological state, and co-administered substances nih.govmdpi.com.
Studies have indicated that the main metabolite of cloprostenol in several species, including rats, marmosets, pigs, and cattle, is the tetranor acid derivative . Metabolomics can provide a more detailed picture by identifying a wider range of metabolites, including minor or transient ones, and mapping their concentrations over time. This can help to fully elucidate the metabolic fate of D-Cloprostenol and identify potential active or inactive metabolites that may contribute to or modulate its effects. Furthermore, metabolomics can reveal how D-Cloprostenol administration impacts endogenous metabolic pathways, offering a systems-level understanding of its biological effects nih.govfrontiersin.org.
Computational and Structural Biology Approaches
Computational and structural biology techniques are invaluable for understanding the interaction of D-Cloprostenol with its target receptors at a molecular level. These approaches can provide detailed information about binding modes, interaction strengths, and conformational changes, guiding the rational design of novel analogs with improved properties.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as D-Cloprostenol) when bound to a receptor protein bg.ac.rsnih.gov. This allows researchers to visualize and analyze the potential binding poses and estimate the binding affinity nih.gov. Molecular dynamics simulations extend this analysis by simulating the movement and interactions of the ligand-receptor complex over time, providing insights into the stability of the complex, the flexibility of the binding site, and the dynamic nature of the interaction bg.ac.rsmdpi.com.
Applying these techniques to D-Cloprostenol and its primary target, the prostaglandin F2-alpha receptor (FP receptor), can reveal the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) nih.gov. While studies on cloprostenol have utilized molecular dynamics simulations to investigate its inclusion complex with beta-cyclodextrin, further research focusing specifically on D-Cloprostenol's interaction with the FP receptor using advanced docking and simulation methods is warranted researchgate.net. These studies can help to explain the higher potency of D-Cloprostenol compared to the racemic mixture and inform the design of new compounds with enhanced selectivity or efficacy glpbio.com.
Cryo-Electron Microscopy and X-ray Crystallography of D-Cloprostenol-Receptor Complexes
Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are experimental techniques that provide high-resolution three-dimensional structures of biological macromolecules, including receptor proteins and their complexes with ligands nih.govnih.govfrontiersin.orgresearchgate.net. Obtaining the structure of the D-Cloprostenol-FP receptor complex through these methods would offer direct visual evidence of how the molecule binds and induces conformational changes in the receptor biorxiv.orgpdbj.org.
Recent advancements have led to Cryo-EM structures of cloprostenol bound to the Prostaglandin F2-alpha receptor and Thromboxane A2 receptor, providing valuable structural information on prostanoid receptor interactions pdbj.org. Further efforts to obtain high-resolution structures specifically of D-Cloprostenol bound to the FP receptor, potentially in different activation states or coupled to downstream signaling proteins, would be highly beneficial nih.govrcsb.orgmdpi.com. These structures can validate computational predictions and provide a detailed atomic-level understanding of the binding interface, crucial for structure-based drug design nih.govfrontiersin.org.
Innovation in Preclinical Research Design and Translational Science
Advancements in preclinical research design are essential to accurately evaluate the efficacy and safety of D-Cloprostenol and to facilitate the translation of research findings into practical applications.
Refining Animal Models for Enhanced Research Relevance
The selection and refinement of appropriate animal models are critical for preclinical research gsap.co.ilslideshare.netmdpi.com. Animal models should ideally mimic the physiological and pathological conditions relevant to the intended use of D-Cloprostenol gsap.co.il. Studies utilizing D-Cloprostenol have been conducted in various animal species, including cattle, pigs, and buffaloes, to evaluate its effects on parameters such as progesterone (B1679170) concentration, pregnancy rate, and cervical dilation researchgate.netanimal-reproduction.orgresearchgate.netacspublisher.comfrontiersin.org.
Development of Standardized Preclinical Efficacy Protocols
Standardized protocols for evaluating the preclinical efficacy of D-Cloprostenol are crucial for ensuring consistency and comparability of results across different studies and laboratories ijcrt.org. While existing studies provide examples of research designs and endpoints, the development of widely accepted, standardized protocols would enhance the rigor and translational potential of preclinical research researchgate.netanimal-reproduction.orgresearchgate.netacspublisher.comfrontiersin.orgfda.gov.
常见问题
Q. How to validate D-Cloprostenol’s receptor specificity in vitro?
- Methodological Answer : Use competitive binding assays with radiolabeled PGF2α in cell lines expressing recombinant FP receptors. Measure IC50 values and compare to endogenous PGF2α. Confirm functional activity via calcium flux assays or cAMP inhibition. Cross-test with other prostaglandin receptors (e.g., EP3) to rule off-target effects .
Data Contradiction & Analysis
Q. Why do some studies report D-Cloprostenol’s superior efficacy over Dinoprost, while others show equivalence?
Q. How to resolve conflicting data on D-Cloprostenol’s impact on semen quality in rams versus boars?
- Methodological Answer : Species-specific responses to hormonal analogs are common. Conduct cross-species transcriptomics to identify differential expression of PGF2α receptor isoforms. Validate findings using ex vivo tissue cultures and siRNA knockdowns .
Ethical & Compliance Considerations
Q. What documentation is required for D-Cloprostenol use in animal research under OECD guidelines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
